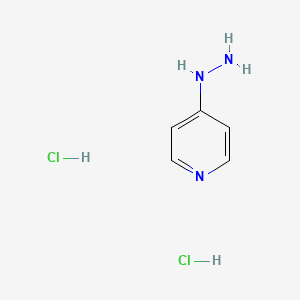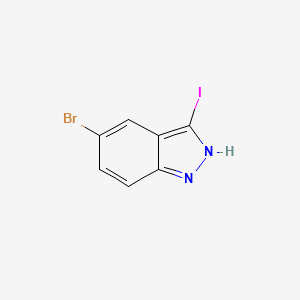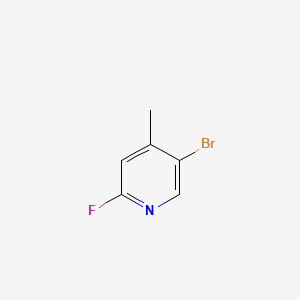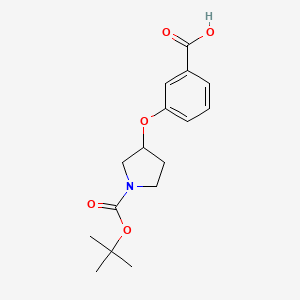
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a chemical compound with the molecular formula C16H21NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom The compound also contains a carboxyphenoxy group, which is a phenyl ring substituted with a carboxyl group and an ether linkage to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE typically involves the following steps:
Protection of Pyrrolidine: The nitrogen atom of pyrrolidine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Ether Formation: The protected pyrrolidine is then reacted with 3-hydroxybenzoic acid to form the ether linkage. This step involves the activation of the hydroxyl group of 3-hydroxybenzoic acid, which can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the BOC protecting group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
科学研究应用
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The BOC protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxyphenoxy group can also interact with biological molecules through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-BOC-3-(3-HYDROXY-PHENOXY)-PYRROLIDINE: Similar structure but with a hydroxyl group instead of a carboxyl group.
1-BOC-3-(3-METHOXY-PHENOXY)-PYRROLIDINE: Similar structure but with a methoxy group instead of a carboxyl group.
1-BOC-3-(3-NITRO-PHENOXY)-PYRROLIDINE: Similar structure but with a nitro group instead of a carboxyl group.
Uniqueness
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is unique due to the presence of both the BOC protecting group and the carboxyphenoxy group
属性
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624424 |
Source


|
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250681-87-9 |
Source


|
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
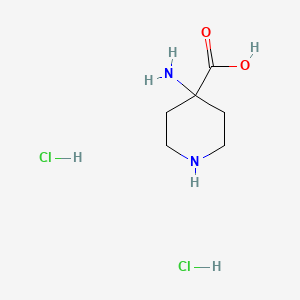
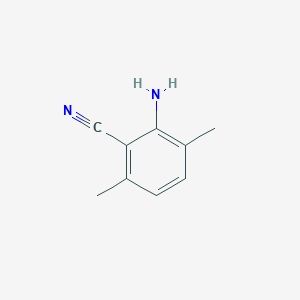
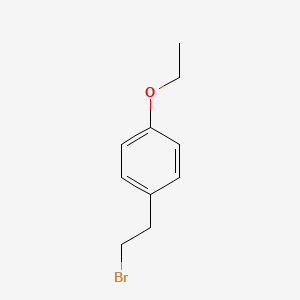
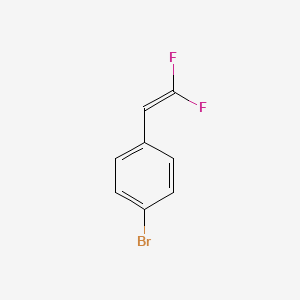
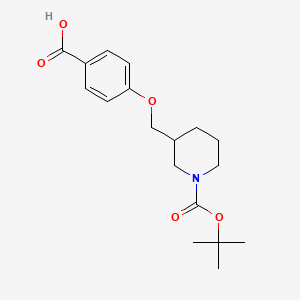

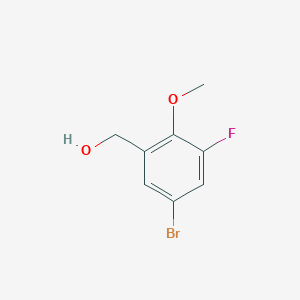
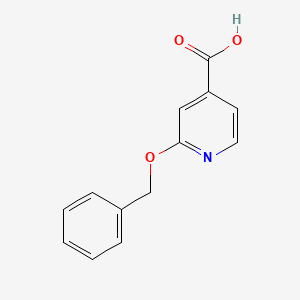


![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
